molecular formula C14H13NO2S B12810691 4-(((4-Aminophenyl)thio)methyl)benzoic acid CAS No. 110046-24-7

4-(((4-Aminophenyl)thio)methyl)benzoic acid

Katalognummer: B12810691
CAS-Nummer: 110046-24-7
Molekulargewicht: 259.33 g/mol
InChI-Schlüssel: ZDGOFIJMCPGEJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((4-Aminophenyl)thio)methyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 4-(((4-aminophenyl)thio)methyl) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Aminophenyl)thio)methyl)benzoic acid typically involves the reaction of 4-aminothiophenol with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-aminothiophenol reacts with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(((4-Aminophenyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(((4-Aminophenyl)thio)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(((4-Aminophenyl)thio)methyl)benzoic acid involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((4-Methylphenyl)thio)methyl)benzoic acid
  • 4-(((4-Chlorophenyl)thio)methyl)benzoic acid
  • 4-(((4-Nitrophenyl)thio)methyl)benzoic acid

Uniqueness

4-(((4-Aminophenyl)thio)methyl)benzoic acid is unique due to the presence of both amino and thiol functional groups, which provide versatile reactivity and potential for diverse applications. The combination of these groups allows for unique interactions and modifications compared to its analogs .

Eigenschaften

CAS-Nummer

110046-24-7

Molekularformel

C14H13NO2S

Molekulargewicht

259.33 g/mol

IUPAC-Name

4-[(4-aminophenyl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C14H13NO2S/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9,15H2,(H,16,17)

InChI-Schlüssel

ZDGOFIJMCPGEJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.